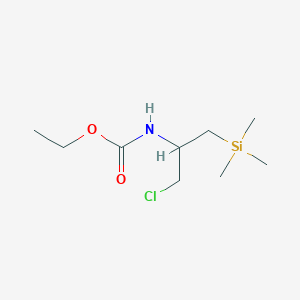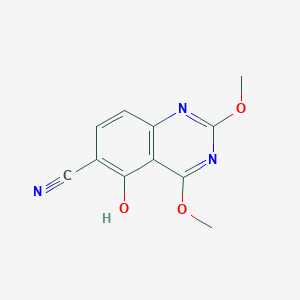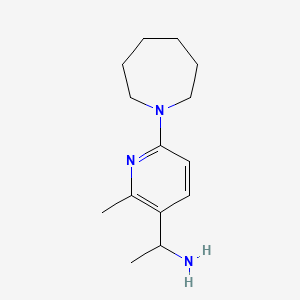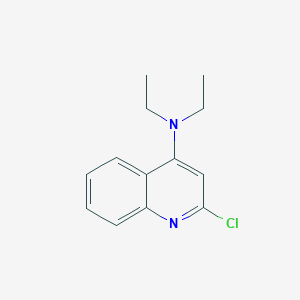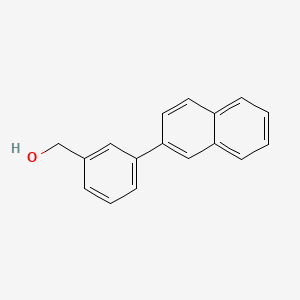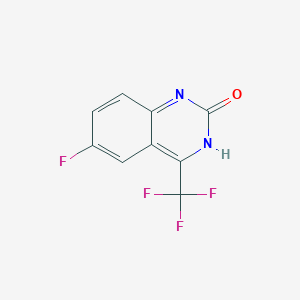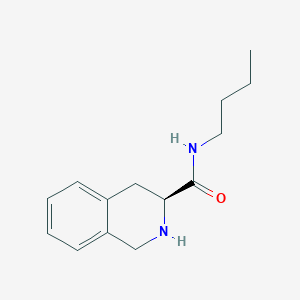
(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The (S)-enantiomer of this compound is particularly interesting due to its specific interactions with biological targets, which can lead to unique pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
N-Butylation: The (S)-1,2,3,4-tetrahydroisoquinoline is then subjected to N-butylation using butyl bromide in the presence of a base such as sodium hydride.
Carboxamide Formation: Finally, the carboxamide group is introduced using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions: (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include alkyl halides and bases.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
(S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or interact with DNA to influence gene expression.
類似化合物との比較
®-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound with different biological activities.
N-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: A structurally similar compound with a methyl group instead of a butyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: The (S)-enantiomer of N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its ®-enantiomer or other structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
185331-81-1 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
(3S)-N-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-2-3-8-15-14(17)13-9-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,2-3,8-10H2,1H3,(H,15,17)/t13-/m0/s1 |
InChIキー |
UWWUJDUTLUVBFE-ZDUSSCGKSA-N |
異性体SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1 |
正規SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



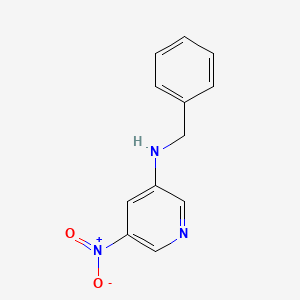
![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

